molecular formula C12H20OS B15186426 Oty1T56cso CAS No. 61407-00-9

Oty1T56cso

Cat. No.: B15186426
CAS No.: 61407-00-9
M. Wt: 212.35 g/mol
InChI Key: QCIOSRSNVYPUHS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dipropylthiopyran with formaldehyde in the presence of an acid catalyst to form the carboxaldehyde group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiopyran ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid.

    Reduction: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol.

    Substitution: Various substituted thiopyran derivatives depending on the electrophile used.

Scientific Research Applications

2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiopyran ring may also interact with biological membranes or other cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol
  • 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid
  • 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-acetaldehyde

Comparison: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry as a versatile intermediate .

Properties

CAS No.

61407-00-9

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

2,6-dipropyl-3,6-dihydro-2H-thiopyran-5-carbaldehyde

InChI

InChI=1S/C12H20OS/c1-3-5-11-8-7-10(9-13)12(14-11)6-4-2/h7,9,11-12H,3-6,8H2,1-2H3

InChI Key

QCIOSRSNVYPUHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC=C(C(S1)CCC)C=O

Origin of Product

United States

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